

# Cannabigerol (CBG): A Technical Review of its Therapeutic Potential

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## Compound of Interest

Compound Name: *Cannabigerol*

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## Introduction

**Cannabigerol** (CBG) is a non-psychoactive phytocannabinoid found in the *Cannabis sativa* plant.[1][2][3] Often referred to as the "mother of all cannabinoids," its acidic form, **cannabigerolic acid** (CBGA), is the biochemical precursor to other major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][4][5] While less studied than its more famous counterparts, emerging research has illuminated CBG's diverse molecular interactions and significant therapeutic potential across a range of conditions, including neurological disorders, inflammation, bacterial infections, metabolic syndrome, and cancer.[1][2][3] This technical guide provides an in-depth review of the current understanding of CBG's mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key biological pathways.

## Pharmacodynamics: A Multi-Target Profile

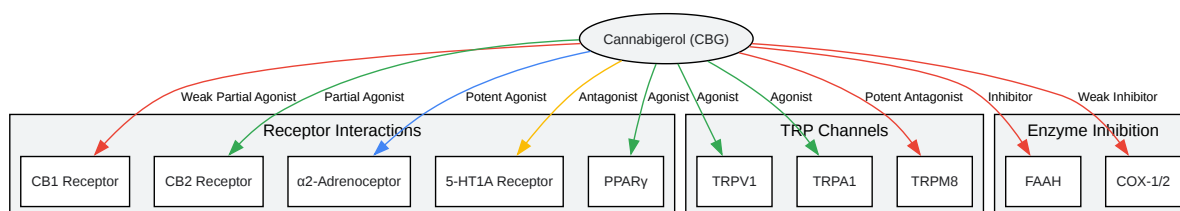
CBG exhibits a complex pharmacological profile, interacting with multiple receptor systems beyond the classical cannabinoid receptors.[6][7] This multi-target engagement is believed to be the foundation of its broad therapeutic effects.[1][8]

Table 1: Pharmacodynamic Properties of **Cannabigerol** (CBG) at Various Receptors

Receptor/Target	Action	Affinity (Ki/IC50/EC50)	Reference(s)
<b>Cannabinoid Receptor 1 (CB1)</b>	<b>Weak Partial Agonist/Antagonist</b>	<b>Ki: 380–2,600 nM</b>	<b>[1][6]</b>
Cannabinoid Receptor 2 (CB2)	Partial Agonist	Ki: 153–3,460 nM	[1][6]
$\alpha$ 2-Adrenoceptor ( $\alpha$ 2AR)	Agonist	Ki: 0.2–72.8 nM	[1]
Serotonin 1A Receptor (5-HT1A)	Antagonist	Ki: 51.9 nM	[1]
Peroxisome Proliferator-Activated Receptor $\gamma$ (PPAR $\gamma$ )	Agonist	EC50: 1270 nM	[1]
Transient Receptor Potential Vanilloid 1 (TRPV1)	Agonist	EC50: 1300 nM	[1]
Transient Receptor Potential Vanilloid 2 (TRPV2)	Agonist	EC50: 1720 nM	[1]
Transient Receptor Potential Ankyrin 1 (TRPA1)	Agonist	EC50: 700 nM	[1]
Transient Receptor Potential Melastatin 8 (TRPM8)	Antagonist	IC50: 160 nM	[1][6]
Fatty Acid Amide Hydrolase (FAAH)	Inhibitor	-	[1][2]
Cyclooxygenase-1 (COX-1)	Weak Inhibitor	30% inhibition at 25,000 nM	[6][9]

| Cyclooxygenase-2 (COX-2) | Weak Inhibitor | 30% inhibition at 25,000 nM |[6][9] |

Below is a diagram illustrating the primary molecular targets of CBG.



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Primary molecular targets of **Cannabigerol (CBG)**.

## Neuroprotective Potential

Preclinical studies suggest that CBG has significant neuroprotective properties, primarily through its anti-inflammatory and antioxidant effects.[2][8][10] It shows promise for neurodegenerative conditions like Huntington's disease, Parkinson's disease, and Alzheimer's disease.[1][2][11][12]

## Huntington's Disease

In an in vivo model of Huntington's disease, CBG demonstrated notable neuroprotective effects.[9]

- Experimental Protocol:
  - Model: Mice treated with 3-nitropropionate (3NP) to induce Huntington's-like neurodegeneration.
  - Administration: CBG administered via daily intraperitoneal (i.p.) injections at a dose of 10 mg/kg.
  - Assessment: Motor deficits were evaluated using the rotarod test. Striatal neuron preservation, microgliosis, and inflammatory markers were assessed post-mortem.

- Results: CBG treatment improved motor deficits, preserved striatal neurons, and reduced microgliosis and inflammatory markers.[\[9\]](#)

## Alzheimer's Disease

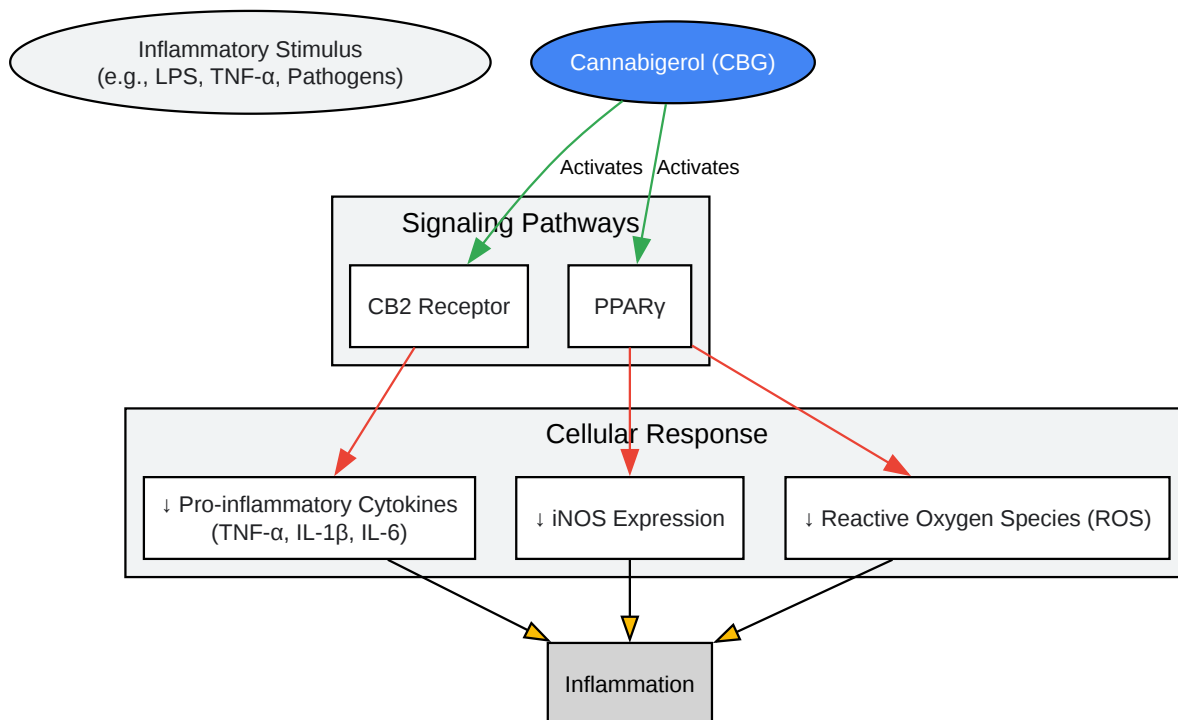
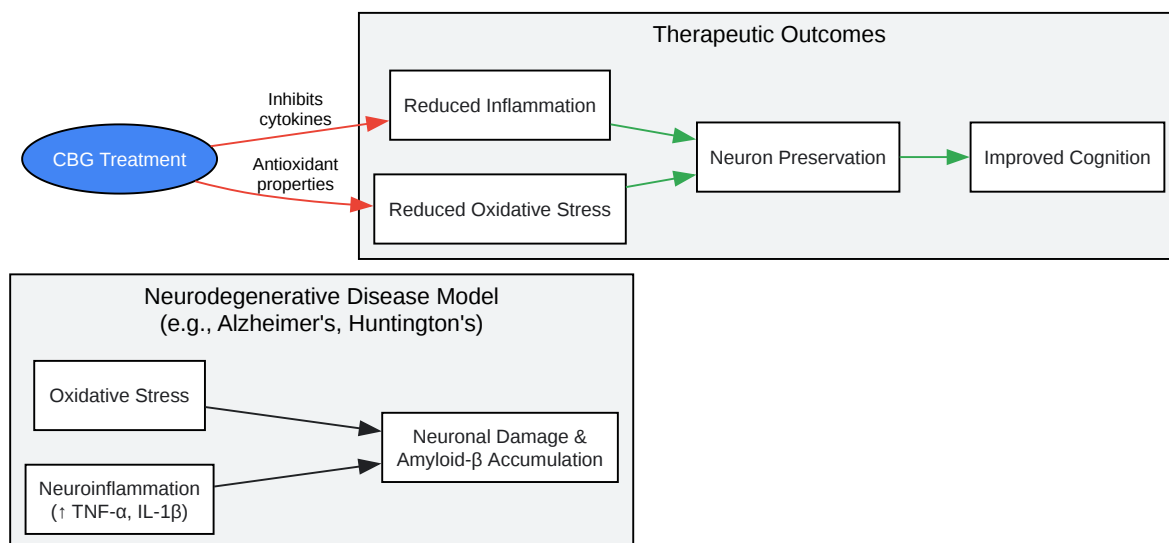
CBG has shown potential in mitigating the pathology of Alzheimer's disease in animal models.  
[\[1\]](#)[\[10\]](#)

- Experimental Protocol:
  - Model: A rat model of Alzheimer's disease.
  - Assessment: Learning and memory were evaluated using passive avoidance and Morris water maze tests. Amyloid-beta plaque expression and neuroinflammatory markers (TNF- $\alpha$ , IL-1 $\beta$ ) were measured in the hippocampus and cortex.
  - Results: CBG treatment improved performance in memory tests and reduced both amyloid-beta plaques and neuroinflammatory markers.[\[10\]](#) In vitro, CBG, along with other cannabinoids, significantly inhibited the toxic effects of Amyloid beta (A $\beta$ ) protein in PC12 cells.[\[1\]](#)[\[2\]](#)

## Cognitive Enhancement

Recent human clinical trials have begun to explore CBG's effects on cognition.

- Experimental Protocol (Human Trial):
  - Design: A double-blind, placebo-controlled, crossover field trial.
  - Participants: Healthy adults.
  - Intervention: A single 20 mg dose of hemp-derived CBG.
  - Assessments: Subjective ratings of anxiety and stress, mood, and verbal memory. Motor and cognitive impairment were assessed using the DRUID app.
  - Results: CBG significantly reduced subjective anxiety and stress and enhanced verbal memory without causing motor or cognitive impairment.[\[10\]](#)[\[13\]](#)[\[14\]](#)



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